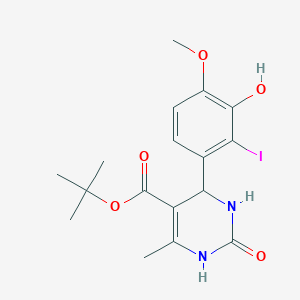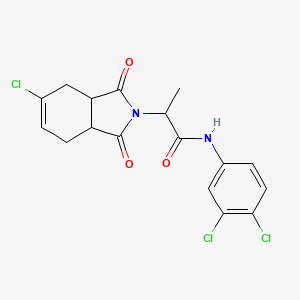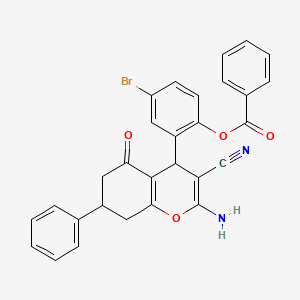![molecular formula C18H19NO3 B4081500 4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4081500.png)
4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
描述
4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a tricyclic lactam that is structurally similar to the antipsychotic drug clozapine. In recent years, researchers have been investigating the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用机制
The exact mechanism of action of 4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, 4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain neuroprotective proteins in the brain, which may help to prevent or mitigate the effects of neurodegenerative diseases. It has also been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its relatively simple synthesis method. This allows researchers to easily obtain the compound in large quantities for use in experiments. Additionally, the compound has been shown to have a high degree of selectivity for certain neurotransmitter receptors, which makes it a useful tool for studying the activity of these receptors.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively low potency compared to other antipsychotic drugs. This means that higher doses of the compound may be required to achieve the desired effects, which can increase the risk of side effects and toxicity.
未来方向
There are several future directions that researchers are currently exploring with regards to 4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is the development of more potent derivatives of the compound that may be more effective in treating neurological disorders. Additionally, researchers are investigating the potential of the compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is also interest in exploring the use of the compound as a tool for studying the activity of neurotransmitter receptors in the brain.
科学研究应用
4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been investigated for its potential applications in the field of medicine. Researchers have found that this compound has antipsychotic, anticonvulsant, and antinociceptive properties. It has been shown to be effective in treating a variety of neurological disorders, including schizophrenia, bipolar disorder, and epilepsy.
属性
IUPAC Name |
4-(2-phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17-15-13-6-7-14(10-13)16(15)18(21)19(17)8-9-22-11-12-4-2-1-3-5-12/h1-7,13-16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLSJUTTWJXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCOCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4081417.png)
![2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4081423.png)
![ethyl 2-{3-[(benzylamino)carbonyl]-6-bromo-2-oxo-3,4-dihydro-2H-chromen-4-yl}propanoate](/img/structure/B4081428.png)
![1-(diphenylmethyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081437.png)
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4081466.png)

![6-amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081482.png)
![4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B4081489.png)
![4-[(4-methoxybenzyl)thio]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4081496.png)

![2-phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide](/img/structure/B4081518.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081533.png)
![N-[1-(1-adamantyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4081535.png)
